molecular formula C10H17F3N2O2 B13898192 tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13898192
M. Wt: 254.25 g/mol
InChI Key: CBRWRWRFOZZKCN-VIFPVBQESA-N
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Description

tert-Butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of Boc-protected pyrrolidine, which is reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is then purified using standard techniques, such as column chromatography, to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents, such as ether or tetrahydrofuran.

    Substitution: Nucleophiles, such as amines or thiols; reactions are conducted in polar solvents, such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted carbamates or pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The carbamate moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity and contributes to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

tert-Butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    tert-Butyl N-[(3S)-3-(chloromethyl)pyrrolidin-3-yl]carbamate:

    tert-Butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate: Features a hydroxymethyl group, which affects its solubility and reactivity compared to the trifluoromethyl derivative.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-9(10(11,12)13)4-5-14-6-9/h14H,4-6H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

CBRWRWRFOZZKCN-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCNC1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C(F)(F)F

Origin of Product

United States

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